Regioisomeric Functional Divergence: Target Compound vs. WAY-300046 (CAS 41648-10-6)
A direct structural comparison reveals that the target compound is a 6-hydroxypyrimidin-4(3H)-one substituted at the 5-position, while WAY-300046 is a pyrimidine-2,4(1H,3H)-dione substituted at the 6-position. This regioisomeric shift relocates hydrogen-bond donor/acceptor motifs and alters the electron distribution of the heterocycle. Functionally, WAY-300046 is reported to inhibit Gram-positive bacteria , a phenotype associated with disruption of bacterial cell wall or membrane function. The target compound, by contrast, shares a core scaffold (6-hydroxypyrimidin-4(3H)-one) that is a validated competitive inhibitor of dethiobiotin synthetase (DTBS) [1]. This establishes regioisomer-dependent target selectivity: the 5-arylamino-6-hydroxy-4(3H)-one architecture orients toward purine-binding enzyme pockets, whereas the 6-arylamino-2,4-dione architecture engages antibacterial targets.
| Evidence Dimension | Regioisomerism-driven biological target divergence |
|---|---|
| Target Compound Data | Core scaffold (6-hydroxypyrimidin-4(3H)-one) Ki = 11.2 μM for E. coli dethiobiotin synthetase; substitution at 5-position with aryl amino group expected to modulate affinity and selectivity within purine-binding enzymes. |
| Comparator Or Baseline | WAY-300046: Qualitatively reported to inhibit Gram-positive bacteria; no enzyme inhibition data available for the pyrimidine-2,4-dione core. |
| Quantified Difference | The shift from pyrimidine-2,4-dione to 6-hydroxypyrimidin-4(3H)-one core redirects biological activity from antibacterial toward enzyme inhibition (competitive inhibition of DTBS, Ki = 11.2 μM for core). |
| Conditions | Regioisomer structural comparison; DTBS inhibition assay at 25°C, pH 7.8; antibacterial activity screening (unspecified strain panel). |
Why This Matters
A researcher procuring a pyrimidinone hit for kinase or purine-binding enzyme screening must select the 5-substituted-6-hydroxypyrimidin-4-one regioisomer rather than the 2,4-dione, because the latter's antibacterial activity indicates a divergent polypharmacology that would confound target-based assay interpretation.
- [1] Alexeev, D., Baxter, R.L., Campopiano, D.J., McAlpine, R.S., McIver, L., Sawyer, L. (1998). Rational design of an inhibitor of dethiobiotin synthetase; interaction of 6-hydroxypyrimidin-4(3H)-one with the adenine base binding site. Tetrahedron, 54(52), 15891-15898. Ki data via BRENDA: EC 6.3.3.3. View Source
